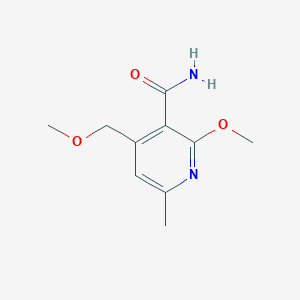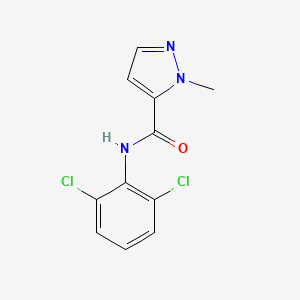
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide
Vue d'ensemble
Description
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide, also known as MMN, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MMN is a derivative of nicotinamide, which is a compound that is naturally found in the body and is involved in many important physiological processes. MMN has been synthesized in the laboratory using various methods and has been studied extensively for its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to increase the production of certain molecules that are involved in cell survival and repair.
Biochemical and Physiological Effects:
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have various biochemical and physiological effects in the body. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to increase the production of certain molecules that are involved in cell survival and repair, such as brain-derived neurotrophic factor (BDNF). 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target site. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide is also relatively stable and can be synthesized in large quantities. One limitation of using 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide. One direction is to study its potential applications in the treatment of cancer. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer therapy. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on understanding the mechanism of action of 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide and identifying its target molecules in the body.
Applications De Recherche Scientifique
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-7(5-14-2)8(9(11)13)10(12-6)15-3/h4H,5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKUZXJSNWTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C(=O)N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3747504.png)
![ethyl 5-[({[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3747508.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747521.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747527.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B3747539.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747541.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747560.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3747563.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3747566.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B3747580.png)
![N-(4-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3747588.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide](/img/structure/B3747595.png)